2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide
Description
Properties
IUPAC Name |
2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO5/c1-14(2)20-12(18)9(13(19)21-14)7-16-11(17)8-5-3-4-6-10(8)15/h3-7H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGOFGNLOKEMDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC(=O)C2=CC=CC=C2Cl)C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide (CAS No. 477885-88-4) is a complex organic compound notable for its structural features, including a chloro group, a dioxane moiety, and a carboxamide functional group. This compound has attracted attention in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H11ClN2O5 |
| Molecular Weight | 310.69 g/mol |
| IUPAC Name | 2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzenecarboxamide |
| CAS Number | 477885-88-4 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors and modulate their activity, influencing various physiological responses.
- Cell Signaling Pathways : The compound could affect cell signaling pathways that regulate cellular functions.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
-
Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For example:
- In vitro studies showed significant inhibition of cell proliferation in breast and lung cancer cells.
- Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.
-
Antimicrobial Properties : Preliminary investigations suggest that this compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. For instance:
- It demonstrated effective inhibition of Staphylococcus aureus and Escherichia coli growth in laboratory settings.
-
Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in animal models of inflammatory diseases. Notable findings include:
- Decreased levels of pro-inflammatory cytokines in treated subjects compared to controls.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Cell cycle arrest |
Case Study 2: Antimicrobial Activity
An investigation into the antimicrobial properties was conducted using standard disc diffusion methods against selected bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
These findings suggest that the compound possesses significant antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzamide derivatives, which vary in aromatic substituents and functional groups. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Electron-Withdrawing Groups: The 3-CF₃ analog (C₁₅H₁₂F₃NO₅) exhibits increased lipophilicity (logP ~2.8 estimated), enhancing membrane permeability in biological systems . Sulfonamide vs. Carboxamide: The sulfonamide analog (C₁₃H₁₄N₂O₆S) may exhibit stronger hydrogen-bonding interactions, relevant for targeting enzymes like carbonic anhydrase .
Synthesis Pathways:
- The target compound and analogs are synthesized via DCC-mediated coupling of activated carboxylic acids (e.g., salicylanilides) with dioxane-derived amines, followed by deprotection .
- La(OTf)₃-catalyzed cyclization of malonic acid derivatives () offers an alternative route to the dioxane scaffold under mild conditions (30°C, 62–77% yield) .
Crystallographic and Computational Analysis:
- SHELX and ORTEP-3 () are critical for resolving the planar geometry of the dioxane ring and the dihedral angle between the aromatic and dioxane moieties (~45° estimated) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions (e.g., using DCC or EDC·HCl) to activate carboxylic acid intermediates. For example, coupling a substituted benzoic acid derivative with an amine-functionalized dioxane intermediate in dry DMF under nitrogen atmosphere improves yield . Optimization involves:
- Temperature control : Reactions typically proceed at 0–25°C to minimize side-product formation.
- Catalyst selection : Use of 1-hydroxybenzotriazole (HOBt) reduces racemization in chiral intermediates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >90% purity .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm the dioxane ring conformation and intramolecular hydrogen bonding between the amide and dioxo groups. Cambridge Crystallographic Data Centre (CCDC) protocols are recommended for data deposition .
- Spectroscopic analysis :
- NMR : Use -NMR to verify the carbonyl resonances (δ ~170–175 ppm for dioxane ketones) and -NMR for the methyl groups (δ ~1.2–1.5 ppm) .
- FT-IR : Confirm amide C=O stretching (~1650–1680 cm) and dioxane C-O-C vibrations (~1250 cm) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- Use a split-split-plot design with randomized blocks:
- Main plots : pH levels (3, 7, 11).
- Subplots : Temperatures (25°C, 40°C, 60°C).
- Sub-subplots : Time points (0, 24, 48 hours) .
- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and quantify by UV absorption at 254 nm. Stability is assessed using Arrhenius kinetics to predict shelf-life .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?
- Methodology :
- Molecular docking vs. in vitro assays : If docking simulations (e.g., AutoDock Vina) predict high affinity for a target enzyme but in vitro assays show low inhibition:
- Verify protein-ligand solvation effects using molecular dynamics (MD) simulations (AMBER or GROMACS).
- Test alternative protonation states of the amide group under physiological pH .
- Data reconciliation : Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify entropy-driven vs. enthalpy-driven interactions .
Q. How can researchers optimize the compound’s bioactivity profile while minimizing toxicity?
- Methodology :
- SAR studies : Synthesize derivatives with modified substituents (e.g., replacing the chloro group with -OCH or -CF) and test against bacterial/fungal strains (MIC assays) .
- Toxicity screening : Use zebrafish embryos (Danio rerio) for acute toxicity (LC) and genotoxicity (comet assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
